N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

Description

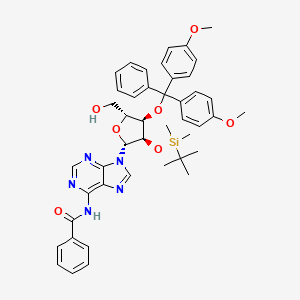

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula |

C44H49N5O7Si |

|---|---|

Molecular Weight |

788.0 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |

InChI Key |

MNVZQAJPKHSSIB-GNECSJIWSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl moiety, followed by the introduction of the purin-6-yl group. The final step involves the attachment of the benzamide group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Deprotection Reactions

The compound contains two major protecting groups:

-

tert-Butyldimethylsilyl (TBDMS) ether at the 3'-position

-

Bis(4-methoxyphenyl)phenylmethyl (DMT) ether at the 4'-position

These reactions are pivotal in sequential synthesis workflows, enabling selective exposure of hydroxyl groups for further modifications.

Phosphorylation and Coupling

The 5'-hydroxymethyl group is a key site for phosphorylation, facilitating oligonucleotide chain elongation.

This chemistry aligns with standard solid-phase oligonucleotide synthesis protocols, where the compound serves as a building block for antisense or siRNA therapeutics .

Benzamide Hydrolysis

The purine-linked benzamide group can undergo hydrolysis under basic conditions, though this is less common due to steric hindrance:

Oxidation of Hydroxymethyl Group

The 5'-hydroxymethyl group is susceptible to oxidation:

This reaction is relevant in prodrug strategies or metabolite studies .

Comparative Reactivity of Functional Groups

A reactivity hierarchy derived from structural analysis :

| Group | Reactivity (Descending) | Notes |

|---|---|---|

| DMT ether | High | Rapid cleavage under mild acid |

| TBDMS ether | Moderate | Requires fluoride ions |

| Benzamide | Low | Stable under most conditions |

Scientific Research Applications

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes at the molecular level.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can be compared with other similar compounds, such as:

- N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

- N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Biological Activity

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes a purine base linked to a benzamide moiety. The detailed molecular formula is with a molecular weight of approximately 687.76 g/mol . The presence of multiple functional groups, including methoxy and tert-butyl groups, contributes to its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : The purine analogs have been studied for their ability to inhibit cancer cell proliferation. They are thought to interfere with nucleic acid synthesis, which is critical in rapidly dividing cancer cells .

- Antiviral Properties : Some studies suggest that compounds with similar structures can inhibit viral replication, making them potential candidates for antiviral therapies .

- Enzyme Inhibition : The compound may act as an inhibitor of glycosidases, enzymes crucial for carbohydrate metabolism. This inhibition can affect various biological processes, including cell signaling and energy metabolism .

Case Studies and Research Findings

- Antitumor Efficacy :

- Antiviral Activity :

- Glycosidase Inhibition :

Comparative Analysis of Biological Activity

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are protecting groups (e.g., TBDMS, trityl) managed during the process?

Answer:

The synthesis involves sequential protection-deprotection strategies. The tert-butyl(dimethyl)silyl (TBDMS) group protects the 3'-hydroxyl of the ribose moiety, while the bis(4-methoxyphenyl)phenylmethoxy (trityl) group shields the 4'-hydroxyl. Key steps include:

- Phosphoramidite coupling for nucleoside assembly, using anhydrous acetonitrile as a solvent under inert atmosphere .

- Deprotection of TBDMS with fluoride-based reagents (e.g., TBAF) in THF, monitored by TLC .

- Trityl group removal under mild acidic conditions (e.g., 3% dichloroacetic acid in DCM) to avoid depurination .

Purification typically uses reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy : and NMR verify regioselectivity of protecting groups and sugar conformation. NMR is critical if phosphoramidite intermediates are involved .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) confirms molecular weight, with deviations <2 ppm ensuring purity .

- IR Spectroscopy : Detects functional groups (e.g., silyl ethers at ~1250 cm) .

Advanced: How does this compound function in oligonucleotide synthesis, and what mechanistic role does its phosphoramidite derivative play?

Answer:

The compound serves as a protected nucleoside precursor for solid-phase oligonucleotide synthesis. Its phosphoramidite derivative (generated via reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) enables:

- Stepwise coupling via tetrazole activation, forming phosphite triester bonds with the growing oligonucleotide chain .

- Oxidation with iodine/water converts phosphite to phosphate, ensuring backbone stability .

Mechanistic Insight : Steric hindrance from the trityl group directs coupling to the 5'-hydroxyl, minimizing side reactions .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) .

- Bayesian Optimization : Machine learning models predict optimal conditions (e.g., solvent polarity, reaction time) with minimal experimental runs .

- Real-time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Moisture Sensitivity : The TBDMS group hydrolyzes in aqueous environments. Store desiccated at -20°C under argon .

- Light Sensitivity : The trityl group is photo-labile. Use amber vials and avoid UV exposure .

- Thermal Decomposition : DSC analysis shows stability up to 80°C; prolonged heating above this degrades the benzamide moiety .

Advanced: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) between this compound and target enzymes be studied?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to enzymes like DNA polymerases .

- Molecular Dynamics Simulations : AMBER or CHARMM forcefields model interactions, highlighting key residues (e.g., adenine-binding pockets) .

- Crystallography : Co-crystallization with viral reverse transcriptases reveals binding modes and informs analog design .

Advanced: What strategies resolve contradictions in enzymatic activity data between this compound and its analogs?

Answer:

- Kinetic Assays : Compare / values under standardized conditions (pH 7.4, 37°C) to isolate steric/electronic effects .

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy/entropy contributions, distinguishing binding-driven vs. catalytic effects .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., T7 RNA polymerase) to identify residue-specific interactions .

Basic: How does this compound compare to other nucleoside analogs (e.g., clofarabine) in antiviral screening assays?

Answer:

- Antiviral Potency : Test in cell-based assays (e.g., HIV-1 RT inhibition) with EC values normalized to cytotoxicity (CC) .

- Metabolic Stability : Human liver microsome assays quantify degradation rates; this compound’s TBDMS group may enhance stability vs. hydroxylated analogs .

- Resistance Profiling : Screen against mutant viral strains (e.g., M184V HIV) to assess cross-resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.